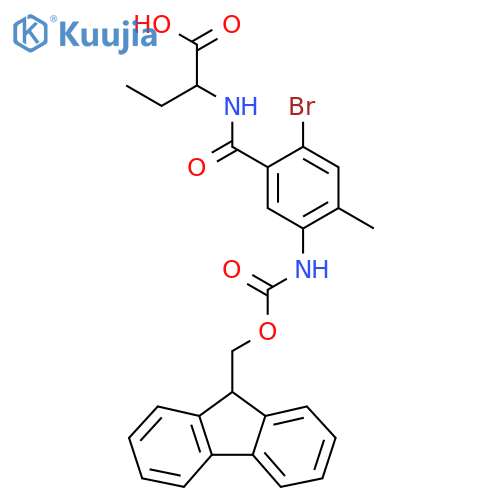

Cas no 2171771-45-0 (2-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid)

2-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid

- EN300-1539104

- 2171771-45-0

- 2-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}butanoic acid

-

- インチ: 1S/C27H25BrN2O5/c1-3-23(26(32)33)29-25(31)20-13-24(15(2)12-22(20)28)30-27(34)35-14-21-18-10-6-4-8-16(18)17-9-5-7-11-19(17)21/h4-13,21,23H,3,14H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)

- InChIKey: WERMWFPVSSHDIR-UHFFFAOYSA-N

- SMILES: BrC1=CC(C)=C(C=C1C(NC(C(=O)O)CC)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- 精确分子量: 536.09468g/mol

- 同位素质量: 536.09468g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 5

- 重原子数量: 35

- 回転可能化学結合数: 8

- 複雑さ: 757

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 5.5

- トポロジー分子極性表面積: 105Ų

2-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1539104-2500mg |

2-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}butanoic acid |

2171771-45-0 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1539104-1.0g |

2-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}butanoic acid |

2171771-45-0 | 1g |

$3368.0 | 2023-05-26 | ||

| Enamine | EN300-1539104-5.0g |

2-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}butanoic acid |

2171771-45-0 | 5g |

$9769.0 | 2023-05-26 | ||

| Enamine | EN300-1539104-2.5g |

2-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}butanoic acid |

2171771-45-0 | 2.5g |

$6602.0 | 2023-05-26 | ||

| Enamine | EN300-1539104-0.1g |

2-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}butanoic acid |

2171771-45-0 | 0.1g |

$2963.0 | 2023-05-26 | ||

| Enamine | EN300-1539104-0.5g |

2-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}butanoic acid |

2171771-45-0 | 0.5g |

$3233.0 | 2023-05-26 | ||

| Enamine | EN300-1539104-500mg |

2-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}butanoic acid |

2171771-45-0 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1539104-10000mg |

2-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}butanoic acid |

2171771-45-0 | 10000mg |

$14487.0 | 2023-09-26 | ||

| Enamine | EN300-1539104-250mg |

2-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}butanoic acid |

2171771-45-0 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1539104-1000mg |

2-{[2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}butanoic acid |

2171771-45-0 | 1000mg |

$3368.0 | 2023-09-26 |

2-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid 関連文献

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

2-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acidに関する追加情報

Introduction to 2-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid (CAS No. 2171771-45-0)

2-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid (CAS No. 2171771-45-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated aromatic ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid moiety. These structural elements contribute to its potential applications in drug discovery and development.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal and stability under various reaction conditions. The presence of this group in 2-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid makes it a valuable intermediate for the synthesis of complex peptides and peptidomimetics. The bromine atom on the aromatic ring provides a handle for further chemical modifications, such as cross-coupling reactions, which can be used to introduce additional functional groups or link the compound to other molecules of interest.

Recent studies have highlighted the importance of 2-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a specific enzyme involved in cancer progression. The researchers found that the brominated aromatic ring and the Fmoc group play crucial roles in enhancing the compound's binding affinity and selectivity for the target enzyme.

In another study, researchers explored the use of 2-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid as a scaffold for the design of peptidomimetic inhibitors. By systematically modifying the structure of this compound, they were able to identify several derivatives with improved pharmacological properties, including enhanced potency and reduced toxicity. These findings underscore the versatility and potential of this compound as a lead molecule in drug discovery.

The amino acid moiety in 2-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid also contributes to its biological activity. Amino acids are fundamental building blocks of proteins and play critical roles in various biological processes, such as signal transduction, enzyme catalysis, and cell signaling. The presence of an amino acid residue in this compound may enhance its ability to interact with biological targets, making it a promising candidate for developing drugs that modulate specific protein-protein interactions.

In addition to its potential therapeutic applications, 2-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid has been used as a model compound for studying chemical reactions and synthetic methodologies. Its complex structure provides a challenging yet rewarding platform for chemists to develop new synthetic strategies and optimize existing ones. For example, researchers have reported efficient methods for synthesizing this compound using palladium-catalyzed cross-coupling reactions and other advanced synthetic techniques.

The stability and solubility properties of 2-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid are also important considerations for its practical applications. Studies have shown that this compound exhibits good stability under various conditions, including different pH levels and temperatures. However, its solubility can be influenced by factors such as solvent choice and temperature, which may need to be optimized for specific applications.

In conclusion, 2-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid (CAS No. 2171771-45-0) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents and studying chemical reactions. Ongoing research continues to uncover new insights into its properties and applications, further solidifying its importance in the field.

2171771-45-0 (2-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}butanoic acid) Related Products

- 887496-24-4(4-2-(trifluoromethoxy)phenyl-1H-imidazole)

- 1539810-47-3(3-bromoimidazo1,5-apyrazine)

- 1196154-93-4(4-bromo-5-methyl-pyridine-2-carboxylic acid)

- 941897-77-4(3-2-(azepan-1-yl)-2-oxoethyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

- 392293-41-3(ethyl 4-2-({5-4-(piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate)

- 1805448-41-2(3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide)

- 32823-06-6(Aluminum Metaphosphate)

- 2172455-04-6(2-fluoro-1-methoxy-4-(3-methylphenyl)benzene)

- 951956-60-8(methyl 2-{4-(7-methoxy-4-oxo-4H-chromen-3-yl)oxybenzamido}benzoate)

- 1203090-46-3(N-2-(1H-indol-3-yl)ethyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-3-carboxamide)